2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Description
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Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-4-5-14-8-9(3-6-15)11(13-14)10-2-1-7-16-10/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGFSADCPKCOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a novel compound characterized by a complex structure that includes a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This unique combination suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.31 g/mol. The structure is depicted as follows:
This compound's unique features contribute to its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds containing pyrazole and thiophene rings have been reported to exhibit significant antimicrobial activity, suggesting that this compound may also possess these properties.
- Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory activity, indicating potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
The mechanism of action for this compound is likely related to its ability to interact with specific enzymes or receptors within biological systems. The fluoroethyl group may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Case Studies
Several studies have explored the biological activities of similar compounds:
-
Study on Antimicrobial Activity :
- A derivative of the pyrazole-thiophene class was tested against various bacterial strains, showing significant inhibition at low concentrations. This suggests that this compound could exhibit comparable antimicrobial effects.
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Evaluation of Anti-inflammatory Properties :
- Research indicated that similar compounds reduced inflammation markers in vitro and in vivo models, highlighting their potential as anti-inflammatory agents. This provides a basis for further studies on the anti-inflammatory effects of this specific compound.
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Anticancer Screening :
- In vitro studies on structurally related pyrazoles showed inhibition of cancer cell lines, prompting investigations into the potential anticancer mechanisms of this compound.
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C13H10FN3S | Strong antimicrobial activity |
| 2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amine | C8H9N3S | Anti-inflammatory properties |
| 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole | C11H10BrN3O2 | Anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
